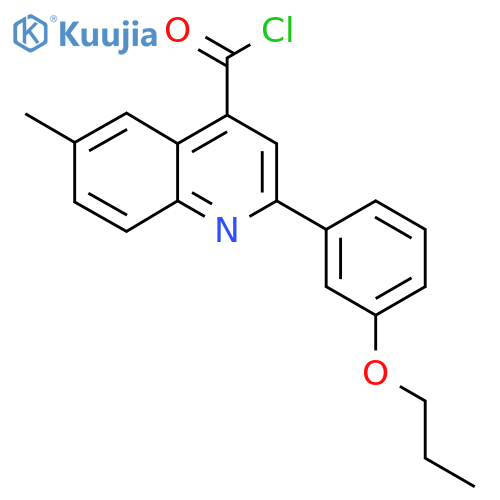

Cas no 1160253-91-7 (6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride)

1160253-91-7 structure

商品名:6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

CAS番号:1160253-91-7

MF:C20H18ClNO2

メガワット:339.815424442291

MDL:MFCD03421170

CID:4682250

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-METHYL-2-(3-PROPOXYPHENYL)QUINOLINE-4-CARBONYL CHLORIDE

- STL197000

- BBL014591

- R7087

- 4-quinolinecarbonyl chloride, 6-methyl-2-(3-propoxyphenyl)-

- 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

-

- MDL: MFCD03421170

- インチ: 1S/C20H18ClNO2/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(21)23)16-10-13(2)7-8-18(16)22-19/h4-8,10-12H,3,9H2,1-2H3

- InChIKey: AIECWIRJBJYSOW-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=C(C2C=CC=C(C=2)OCCC)N=C2C=CC(C)=CC2=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 430

- トポロジー分子極性表面積: 39.2

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M241330-1000mg |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |

1160253-91-7 | 1g |

$ 720.00 | 2022-06-04 | ||

| TRC | M241330-500mg |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |

1160253-91-7 | 500mg |

$ 450.00 | 2022-06-04 | ||

| abcr | AB378589-500mg |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |

1160253-91-7 | 500mg |

€269.00 | 2024-07-24 | ||

| abcr | AB378589-5g |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |

1160253-91-7 | 5g |

€877.00 | 2024-07-24 | ||

| A2B Chem LLC | AI10271-1g |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |

1160253-91-7 | >95% | 1g |

$509.00 | 2024-04-20 | |

| Ambeed | A370065-1g |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |

1160253-91-7 | 97% | 1g |

$267.0 | 2024-04-26 | |

| abcr | AB378589-500 mg |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |

1160253-91-7 | 500MG |

€254.60 | 2022-06-10 | ||

| abcr | AB378589-1g |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |

1160253-91-7 | 1g |

€317.00 | 2024-07-24 | ||

| abcr | AB378589-10g |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; . |

1160253-91-7 | 10g |

€1357.00 | 2024-07-24 | ||

| A2B Chem LLC | AI10271-5g |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride |

1160253-91-7 | >95% | 5g |

$995.00 | 2024-04-20 |

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1160253-91-7 (6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 4770-00-7(3-cyano-4-nitroindole)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160253-91-7)6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

清らかである:99%

はかる:1g

価格 ($):240.0